D,L-Homotryptophan

Vue d'ensemble

Description

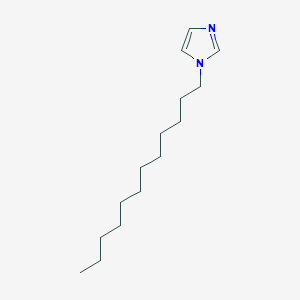

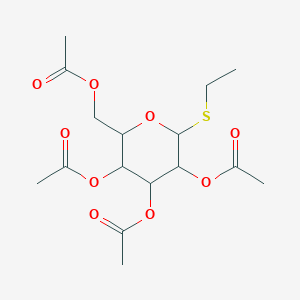

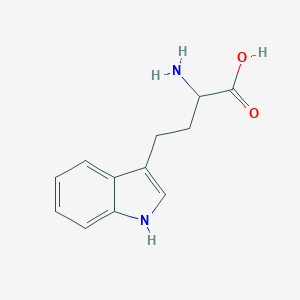

D,L-Homotryptophan is a type of amino acid . It has a molecular formula of C12 H14 N2 O2 and a molecular weight of 218.25 .

Synthesis Analysis

The synthesis of D,L-Homotryptophan involves several steps. One method involves the Sonogashira coupling between 3-iodoheteroarenes and ethynyloxazolidine, followed by the reduction of the triple bond and oxidation of alcohol to acid . Another method involves synthesizing L-Homotryptophan and its oxygen analogue from silylated internal alkyne using Larock’s heteroannulation as the key reaction .Molecular Structure Analysis

The molecular structure of D,L-Homotryptophan is represented by the formula C12 H14 N2 O2 . The ALPHA-CARBOXY D,L-HOMOTRYPTOPHAN molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds .Applications De Recherche Scientifique

Biochemistry: Production of L-Tryptophan

Summary of the Application

D,L-Homotryptophan is used in the production of L-Tryptophan, an essential amino acid. L-Tryptophan is a precursor for the synthesis of many important biomolecules, including serotonin and melatonin .

Methods of Application or Experimental Procedures

The production of L-Tryptophan involves fermentation processes. The application of Dissolved Oxygen (DO) stage control during L-Tryptophan fermentation has been found to be effective .

Polymer Science: Production of Poly(lactic acid)

Summary of the Application

D,L-Homotryptophan can be used in the production of Poly(lactic acid) (PLA), an important polymer based on renewable biomass resources .

Methods of Application or Experimental Procedures

The production of PLA involves polymerization processes using D,L-lactic acid (or rac-lactide) as the reactant monomer .

Results or Outcomes

The use of cheaper monomers like D,L-lactic acid facilitates better utilization of less valuable chemicals, leading to more sustainable processes .

Physical Chemistry: Understanding the Secondary Structures of β-peptides

Summary of the Application

D,L-Homotryptophan is used in UV-UV hole burning and IR dip spectroscopy as a bottom-up approach to understand the secondary structures of β-peptides .

Methods of Application or Experimental Procedures

UV-UV hole burning and IR dip spectra of L-β3-homotryptophan were measured by a laser desorption supersonic jet technique .

Results or Outcomes

14 conformers were found by UV-UV hole burning spectroscopy. The conformers were classified into three groups depending on their hydrogen bonding patterns observed in their conformer-specific IR spectra .

Chemical Synthesis: Building Block in Complex Compounds

Summary of the Application

D,L-Homotryptophan is a fine chemical that is used as a building block in the synthesis of complex compounds .

Methods of Application or Experimental Procedures

It has been used as a reagent, specialty chemical, and intermediate .

Results or Outcomes

D,L-Homotryptophan is versatile in its use as a building block, facilitating the synthesis of a variety of complex compounds .

Materials Science: Two-Dimensional Hybrid Perovskites

Summary of the Application

Two-dimensional (2D) halide perovskites are promising materials for environmentally stable next-generation optoelectronic device applications .

Methods of Application or Experimental Procedures

The study involves comparing the dominant non-radiative carrier recombination and dephasing processes in Ruddlesden–Popper (RP) and Dion–Jacobson (DJ) monolayered lead halide perovskites .

Results or Outcomes

The stiffer interlayer packing due to the presence of single spacer dications, which separates the lead iodide slabs, reduces the thermal fluctuations in the DJ-phase to a greater extent than that in the RP-phase 2D-perovskites . The consequent enhancement in the photogenerated charge carrier lifetime makes DJ-phase perovskites potentially suitable for various optoelectronic devices .

Safety And Hazards

When handling D,L-Homotryptophan, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and exposure should not be prolonged or repeated. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-Homotryptophan | |

CAS RN |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.